(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid
Description
Historical Development and Significance of Spirocyclic Scaffolds in Organic Chemistry
Spiro compounds, which feature at least two molecular rings connected by a single common atom, have been a subject of interest in organic chemistry for over a century. wikipedia.orgwikipedia.org The nomenclature for these unique structures was first proposed by Adolf von Baeyer in 1900. wikipedia.org Historically, spirocyclic compounds were often considered challenging to synthesize due to the requisite formation of a quaternary carbon center. tandfonline.com
The significance of spirocyclic scaffolds has grown immensely, particularly in the field of medicinal chemistry. acs.org Unlike flat, aromatic systems, spirocycles possess an inherent three-dimensionality. tandfonline.com This structural rigidity and 3D nature allow molecules to project functional groups in multiple directions, which can lead to more specific and effective interactions with biological targets like proteins and enzymes. researchgate.net In drug discovery, increasing the fraction of sp³ hybridized carbons (a measure of three-dimensionality) in a molecule has been correlated with a higher probability of success in clinical development. bldpharm.com Spirocyclic scaffolds are an excellent tool for increasing this metric, thereby moving away from "flatland" chemistry toward more complex and biologically relevant structures. bldpharm.com Consequently, spirocycles are found in numerous natural products and have been incorporated into a variety of approved drugs. acs.orgnih.gov
| Milestone | Significance | Reference |
|---|---|---|
| 1900 | Adolf von Baeyer proposes the first nomenclature for spiro compounds. | wikipedia.org |
| Mid-20th Century | Spirocyclic drug molecules begin to appear, though early examples often lacked stereocenters. | tandfonline.com |
| Late 20th/Early 21st Century | Growing recognition of the importance of 3D molecular structure in drug design leads to increased interest in spirocyclic scaffolds. | bldpharm.com |
| 2017-Present | Numerous in vivo studies demonstrate the application of spirocyclic compounds in treating a range of diseases, cementing their role in modern medicinal chemistry. | nih.govtandfonline.com |
Overview of Heterocyclic Spiro Compounds: Focus on Oxaspiro Systems
Spiro compounds can be either carbocyclic (containing only carbon atoms in the rings) or heterocyclic (containing one or more heteroatoms like oxygen, nitrogen, or sulfur). wikipedia.org Heterocyclic spiro compounds are a prominent and diverse class, found in many natural products and pharmaceuticals. nih.gov The incorporation of heteroatoms introduces new chemical properties and potential points for molecular interactions.
Within this class, oxaspiro compounds—those containing an oxygen atom in one of the rings—have garnered significant attention. rsc.org The presence of the oxygen atom can dramatically alter a molecule's physicochemical properties. rsc.org Research has shown that incorporating an oxygen atom into a spirocyclic unit can lead to improved water solubility and lower lipophilicity. rsc.org These are often desirable characteristics in drug development, as they can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A general approach to synthesizing a new generation of oxaspirocycles was developed, with iodocyclization being a key step, leading to the preparation of over 150 such compounds. rsc.org This demonstrates the growing toolkit available to chemists for creating these valuable structures.
Structural Uniqueness and Conformational Features of the 6-Oxaspiro[2.5]octane Motif
The 6-oxaspiro[2.5]octane motif is a bicyclic system where a three-membered cyclopropane (B1198618) ring and a six-membered tetrahydropyran (B127337) ring are joined by a single spiro carbon atom. The nomenclature "[2.5]" indicates there are two carbons in the smaller ring and five carbons in the larger ring, excluding the spiro atom itself. wikipedia.org
The structural uniqueness of this motif arises from the fusion of two distinct ring types:
Tetrahydropyran Ring: This six-membered oxygen-containing ring is conformationally flexible and typically adopts a chair-like conformation to minimize steric strain, similar to cyclohexane (B81311).
Contextualization of (1S)-6-Oxaspiro[2.5]octane-1-carboxylic Acid within Spirocyclic Chemistry Research
This compound is a specific, chiral molecule belonging to the oxaspiro family. Its structure combines the key features discussed previously: a spirocyclic core, an oxygen heteroatom, a rigid cyclopropane ring, and a carboxylic acid functional group. The "(1S)" designation specifies the stereochemistry at the C1 carbon of the cyclopropane ring, making it a single enantiomer.
Chiral carboxylic acids are crucial building blocks in organic synthesis, particularly for natural products and pharmaceuticals. sciencedaily.come3s-conferences.org This specific compound can be viewed as a conformationally restricted amino acid analogue. Its rigid spirocyclic framework fixes the spatial orientation of the carboxylic acid group relative to the rest of the molecule. This pre-organized structure is highly valuable in the design of molecules intended to fit into specific biological binding sites. While extensive research specifically detailing the applications of the (1S) enantiomer is not widely published, its structure positions it as a valuable synthetic intermediate or a fragment for creating more complex molecules in drug discovery programs that leverage the unique three-dimensional properties of oxaspirocyclic systems. bldpharm.comrsc.org
| Property | Value | Reference |
|---|---|---|
| CAS Number | 909406-73-1 (for the racemate) | sigmaaldrich.com |
| Molecular Formula | C₈H₁₂O₃ | sigmaaldrich.comuni.lu |
| Molecular Weight | 156.18 g/mol | biosynth.com |
| Monoisotopic Mass | 156.07864 Da | uni.lu |
| SMILES String | O1CCC2(C(C2)C(=O)O)CC1 | sigmaaldrich.com |
| InChI Key | FGFLMSPWCDFJRM-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-oxaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFLMSPWCDFJRM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12C[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Enantiomeric Purity of 1s 6 Oxaspiro 2.5 Octane 1 Carboxylic Acid
Absolute Configuration and Chirality in Spirocyclic Systems, with Specific Reference to C1 Stereocenter
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid possesses a unique chiral center at the C1 position of the cyclopropane (B1198618) ring. The chirality in this spirocyclic system arises from the specific three-dimensional arrangement of the substituents around this carbon atom. The spiro nature of the molecule, where the cyclopropane and tetrahydropyran (B127337) rings are joined by a single common carbon atom (the spiro center), creates a rigid framework that locks the C1 substituent (the carboxylic acid group) and the hydrogen atom into specific spatial orientations relative to the two rings.
The "(1S)" designation indicates the absolute configuration at this C1 stereocenter, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the four groups attached to the C1 carbon are ranked. These groups are: the carboxylic acid group (-COOH), the hydrogen atom (-H), the C2 carbon of the cyclopropane ring, and the spiro carbon (C3). The spatial arrangement of these groups, from highest to lowest priority, determines whether the configuration is (R) or (S). For this compound, the arrangement corresponds to the S configuration. The rigidity of the spirocyclic system is crucial in maintaining this defined stereochemistry.
Methodologies for Chiral Resolution and Enantioselective Synthesis
While specific methods for the chiral resolution or enantioselective synthesis of this compound are not detailed in published literature, general strategies for obtaining enantiomerically pure spirocyclic compounds can be considered.
Chiral Resolution: This classical approach involves the separation of a racemic mixture of 6-oxaspiro[2.5]octane-1-carboxylic acid. Common methods include:
Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine like brucine, strychnine, or a synthetic equivalent) would form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of the carboxylic acid.
Chiral Chromatography: A racemic mixture could be separated using chromatographic techniques employing a chiral stationary phase (CSP). The differential interaction of the two enantiomers with the CSP leads to different retention times, allowing for their separation.
Enantioselective Synthesis: This modern approach aims to directly synthesize the desired (1S)-enantiomer. Potential strategies, based on analogous chemical transformations, could include:
Asymmetric Catalysis: The use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. For instance, an asymmetric cyclopropanation reaction on a suitable precursor could be a viable route.
Chiral Auxiliary Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed to give the enantiomerically enriched product.
Enzymatic Reactions: Biocatalysts, such as enzymes, are inherently chiral and can be used to perform highly enantioselective transformations. An enzymatic hydrolysis of a prochiral ester precursor, for example, could potentially yield the (1S)-acid.
Determination of Absolute Configuration through Advanced Spectroscopic and Crystallographic Techniques
Confirming the absolute configuration of a chiral molecule like this compound is critical. Several advanced analytical techniques are employed for this purpose.
Chiral Derivatization Strategies for X-ray Crystallography
X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. However, for a light-atom molecule like the title compound, anomalous dispersion effects can be weak. To overcome this, chiral derivatization is often employed. This involves reacting the carboxylic acid with a heavy-atom-containing chiral reagent. The resulting derivative, now incorporating a heavy atom (e.g., bromine or a metal), is then crystallized. The presence of the heavy atom enhances the anomalous scattering of X-rays, allowing for the unambiguous determination of the absolute configuration of the entire molecule, including the C1 stereocenter.
Chiral HPLC and GC-MS for Enantiomeric Excess Determination
While X-ray crystallography provides the absolute configuration, chromatographic methods are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where the enantiomers are separated on a chiral stationary phase. The differential interactions between the enantiomers and the chiral selector result in different elution times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of a sample can be accurately quantified.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, or those that can be derivatized to be volatile, chiral GC can be used for enantiomeric separation. A chiral capillary column is used to separate the enantiomers before they are detected by a mass spectrometer. This method not only provides information on the enantiomeric ratio but also confirms the identity of the compound through its mass spectrum.
A hypothetical comparison of these analytical techniques is presented in the table below.
| Technique | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | Absolute configuration, 3D molecular structure | Single, high-quality crystal | Low |
| Chiral HPLC | Enantiomeric excess, enantiomeric ratio | Solution of the compound | High |
| Chiral GC-MS | Enantiomeric excess, molecular weight confirmation | Volatile or derivatizable compound in solution | High |
Impact of Stereochemistry on Molecular Recognition and Interactions
The specific three-dimensional arrangement of atoms in this compound is crucial for its interaction with other chiral molecules, such as biological receptors or chiral catalysts. The principles of molecular recognition dictate that the spatial orientation of functional groups (in this case, the carboxylic acid, the ether oxygen, and the hydrophobic spirocyclic framework) must be complementary to a binding site for an effective interaction to occur.
The enantiomer, (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid, would present a mirror-image arrangement of these groups. Consequently, it would interact differently with a chiral environment. This difference in interaction is the basis for the differential biological activity often observed between enantiomers of a drug molecule, as well as the mechanism behind chiral recognition in chromatography and catalysis. While specific interactions for the title compound are not documented, it is a fundamental principle that its (1S)-configuration will govern its binding affinity and specificity to chiral partners.
Synthetic Methodologies for 1s 6 Oxaspiro 2.5 Octane 1 Carboxylic Acid and Its Chiral Precursors
Retrosynthetic Analysis of the (1S)-6-Oxaspiro[2.5]octane-1-carboxylic Acid Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify viable starting materials and synthetic transformations. The primary disconnections for this compound focus on the formation of the spirocyclic junction and the stereocenter on the cyclopropane (B1198618) ring.
A key retrosynthetic disconnection involves breaking the bonds of the cyclopropane ring. This leads back to an exocyclic methylene (B1212753) tetrahydropyran (B127337) precursor and a carbene or carbenoid equivalent for the carboxylic acid moiety. This approach highlights the importance of stereoselective cyclopropanation as a crucial step in the forward synthesis.
Another strategic bond cleavage targets the C-O bond of the tetrahydropyran ring, suggesting a ring-closing reaction from a suitably functionalized acyclic precursor. However, for the specific spirocyclic structure, disconnection of the cyclopropane is generally a more direct and convergent strategy.
Furthermore, the synthesis of the related achiral core, 6-oxaspiro[2.5]octane-5,7-dione, from (1-carboxymethyl-cyclopropyl)-acetic acid suggests a potential pathway where the tetrahydropyran ring is formed from an acyclic precursor already containing the cyclopropane ring. This implies that the stereochemistry could be introduced either during the cyclopropanation of a different precursor or through resolution of a racemic intermediate.
| Disconnection | Precursor 1 | Precursor 2 | Key Transformation |
| Cyclopropane Ring | Exocyclic methylene tetrahydropyran | Carboxylic acid carbene equivalent | Asymmetric Cyclopropanation |
| Tetrahydropyran C-O Bond | Functionalized acyclic chain | - | Intramolecular Etherification |
| Tetrahydropyran Ring Formation | (1-Carboxymethyl-cyclopropyl)-acetic acid derivative | - | Dieckmann condensation or similar cyclization |
Direct Stereoselective Synthesis Approaches
The direct installation of the chiral cyclopropane ring onto a pre-existing tetrahydropyran scaffold is a highly attractive and convergent strategy. This can be achieved through various stereoselective methods.
Asymmetric Cyclopropanation Strategies
Asymmetric cyclopropanation of an exocyclic methylene group at the 2-position of a tetrahydropyran ring is a primary strategy to introduce the desired (1S) stereocenter. This transformation typically involves the reaction of the alkene with a diazoacetate in the presence of a chiral catalyst.
Chiral rhodium(II) and copper(I) complexes are commonly employed catalysts for such transformations. The choice of the chiral ligand is critical in dictating the enantioselectivity of the reaction. For instance, rhodium(II) carboxylates bearing chiral pyrrolidone or imidazolidinone ligands have demonstrated high levels of stereocontrol in various cyclopropanation reactions. Similarly, copper(I) complexes with chiral bis(oxazoline) (BOX) or salen-type ligands are effective in catalyzing the asymmetric transfer of carbene moieties.
The general reaction scheme involves the in-situ formation of a metal-carbene intermediate from the diazoacetate, which then reacts with the exocyclic alkene. The chiral environment provided by the ligand directs the approach of the alkene, leading to the preferential formation of one enantiomer of the spirocyclopropane product.
Table of Chiral Catalysts for Asymmetric Cyclopropanation:
| Catalyst Type | Chiral Ligand Example | Typical Metal Center | Key Features |
| Dirhodium Carboxylates | Esp's Dirhodium(II) Tetracarboxylate | Rh(II) | High catalytic activity and stereoselectivity. |
| Copper Bis(oxazoline) | Ph-BOX | Cu(I) | Readily available ligands, good enantioselectivity. |
| Copper Salen | Chiral Salen Ligands | Cu(II) | Tunable steric and electronic properties. |
Enantioselective Spiroannulation Methodologies
Enantioselective spiroannulation offers an alternative approach to construct the chiral spirocyclic system. These methods often involve an intramolecular reaction where a tethered nucleophile attacks a pre-existing electrophilic center, leading to the formation of the spiro-junction.
One conceptual approach involves an intramolecular Michael addition-initiated ring closure (MIRC). In this scenario, a tetrahydropyranone derivative bearing a tethered nucleophile at the α-position could undergo conjugate addition to an activated alkene, followed by an intramolecular cyclization to form the spirocyclopropane ring. The stereoselectivity would be controlled by a chiral catalyst, often an organocatalyst such as a chiral amine or phosphine, which activates the substrate and directs the stereochemical outcome of the cyclization.
Another strategy could involve a palladium-catalyzed enantioselective intramolecular allylic alkylation. A substrate containing a tetrahydropyranone and an allylic leaving group could undergo cyclization in the presence of a chiral palladium catalyst to form the spirocyclic product. The stereochemistry is determined by the chiral ligand coordinated to the palladium center.
Preparation of the 6-Oxaspiro[2.5]octane Core System
The construction of the achiral 6-oxaspiro[2.5]octane core provides a foundation upon which chirality can be introduced later, for instance, through enzymatic resolution or by starting with chiral, non-racemic precursors.
Knoevenagel Condensation and Cyclopropanation Sequence from Dihydropyranones
A plausible route to the 6-oxaspiro[2.5]octane core involves a sequence starting from a dihydropyranone. The Knoevenagel condensation of a dihydropyranone with an active methylene compound, such as malononitrile (B47326) or a malonate ester, can yield an exocyclic α,β-unsaturated system. This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt.
Following the Knoevenagel condensation, the resulting electron-deficient alkene can undergo a cyclopropanation reaction. A common method is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to deliver a methylene group to the double bond, forming the spirocyclopropane ring. This sequence provides a versatile method for constructing the basic spirocyclic framework.
Reaction Sequence Example:
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| 1. Knoevenagel Condensation | Dihydropyranone | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(dihydro-2H-pyran-3(4H)-ylidene)malonate |
| 2. Cyclopropanation | Diethyl 2-(dihydro-2H-pyran-3(4H)-ylidene)malonate | Trimethylsulfoxonium iodide/NaH | - | Diethyl 6-oxaspiro[2.5]octane-1,1-dicarboxylate |
Diels-Alder Reactions for Spirocyclopropane-Annulated Derivatives
The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings and can be adapted for the synthesis of spirocyclic systems. A potential strategy involves the [4+2] cycloaddition of a diene with a dienophile that already contains a cyclopropane ring or can be converted into one post-cycloaddition.
For instance, a diene could react with a cyclopropene-1-carboxylate ester as the dienophile. This would directly lead to a bicyclic system containing a spiro-fused cyclopropane ring. Subsequent transformations would be necessary to install the oxygen atom in the six-membered ring to form the 6-oxaspiro[2.5]octane core.
Alternatively, an intramolecular Diels-Alder (IMDA) reaction could be employed. A substrate containing both a diene and a dienophile tethered together could be designed to cyclize and form the spirocyclic system. The stereoselectivity of the IMDA reaction is often high due to the conformational constraints of the transition state.
While direct Diels-Alder approaches to the 6-oxaspiro[2.5]octane core are less commonly reported, the versatility of this cycloaddition reaction makes it a viable consideration in the design of novel synthetic routes.
Intramolecular Cyclization Routes for Oxetane (B1205548) Ring Formation
The formation of the strained four-membered oxetane ring through intramolecular cyclization is a critical step in the synthesis of 6-oxaspiro[2.5]octane derivatives. These strategies typically involve the formation of a carbon-oxygen bond from a suitably functionalized precursor.
One common approach involves the intramolecular Williamson ether synthesis. This method relies on the cyclization of a halo-alcohol or a related substrate bearing a good leaving group. For the synthesis of the 6-oxaspiro[2.5]octane scaffold, a precursor such as a 1-(halomethyl)cyclohexylmethanol derivative would be required. The stereochemistry of the final product in such a cyclization is dependent on the stereochemistry of the starting material. Therefore, to achieve the (1S) configuration, a chiral precursor is essential.
Another powerful method for the formation of the oxetane ring is the intramolecular opening of an epoxide. In this approach, a suitably positioned nucleophile within the molecule attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the four-membered ether. For the synthesis of the target molecule, a precursor containing a cyclohexyl group with an epoxide and a tethered nucleophile would be necessary. The stereoselectivity of this ring-opening is often high and can be controlled by the stereochemistry of the starting epoxide.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, offers a direct route to the oxetane ring. Current time information in Le Flore County, US.bohrium.com For the synthesis of spirocyclic oxetanes, a cyclic ketone can be reacted with an appropriate alkene. rsc.org While this method is powerful for the construction of the spiro-oxetane core, achieving high enantioselectivity can be challenging and often requires the use of chiral auxiliaries or catalysts.
A recent development in the enantioselective formation of oxetanes involves biocatalysis. The use of enzymes, such as halohydrin dehalogenases, has been shown to facilitate the enantioselective formation and ring-opening of oxetanes, offering a highly efficient and stereoselective route to chiral oxetanes. nih.govresearchgate.net This biocatalytic platform has demonstrated scalability for large-scale transformations. nih.gov
Introduction and Functionalization of the Carboxylic Acid Moiety
Once the 6-oxaspiro[2.5]octane scaffold is constructed, the next critical step is the introduction and functionalization of the carboxylic acid moiety at the C1 position with the correct (S) stereochemistry.
If the cyclization precursor already contains a functional group that can be converted to a carboxylic acid, such as an ester or a nitrile, the final step would be a simple hydrolysis or a related transformation. For instance, a precursor bearing a cyano group can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. It is important to consider the stability of the oxetane ring under these conditions, as some oxetane-carboxylic acids have been found to be unstable and can isomerize to lactones.
Alternatively, the carboxylic acid group can be introduced through the oxidation of a primary alcohol. For example, a precursor such as (1S)- (6-oxaspiro[2.5]octan-1-yl)methanol can be oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like pyridinium (B92312) dichromate (PDC) or Dess-Martin periodinane followed by a Pinnick oxidation. The choice of oxidant is crucial to avoid over-oxidation or degradation of the sensitive oxetane ring.
The stereochemistry of the carboxylic acid is typically established from a chiral precursor. For example, starting with a chiral alcohol or a chiral cyanohydrin will directly lead to the desired enantiomer of the carboxylic acid after oxidation or hydrolysis, respectively. Chiral resolution of a racemic mixture of the carboxylic acid or an intermediate precursor using a chiral resolving agent is another viable strategy to obtain the enantiomerically pure (1S) product.
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Stereocontrol
| Synthetic Route | Key Reaction | Stereocontrol | Potential Advantages | Potential Disadvantages |
| Intramolecular Williamson Ether Synthesis | Nucleophilic substitution | Relies on chiral precursor | Well-established reaction | Requires stereochemically pure starting material; potential for elimination side reactions. |
| Intramolecular Epoxide Opening | Nucleophilic ring-opening | High stereospecificity from chiral epoxide | Excellent stereocontrol | Synthesis of the chiral epoxide precursor can be multi-step. |
| Paternò-Büchi Reaction | [2+2] photocycloaddition | Often requires chiral auxiliaries or catalysts | Direct formation of the spiro-oxetane core | Can suffer from low enantioselectivity and regioselectivity; specialized photochemical equipment needed. |
| Biocatalytic Methods | Enzymatic cyclization/resolution | Excellent enantioselectivity | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be a limitation; substrate scope may be narrow. |
| Oxidation of Chiral Alcohol | Oxidation | Relies on chiral precursor | Straightforward functional group transformation | Requires synthesis of the chiral alcohol precursor; potential for over-oxidation. |
| Chiral Resolution | Separation of enantiomers | Effective for obtaining pure enantiomers | Can be applied to racemic mixtures | Loss of 50% of the material; can be costly and time-consuming. |
Routes starting from chiral precursors, such as those involving intramolecular epoxide opening or the oxidation of a chiral alcohol, generally offer the most reliable stereocontrol. Biocatalytic methods are emerging as a highly promising strategy due to their exceptional enantioselectivity and potential for scalability. nih.govresearchgate.net The Paternò-Büchi reaction, while elegant in its construction of the core structure, often requires significant optimization to achieve high stereoselectivity. Chiral resolution is a viable, albeit less atom-economical, approach.
Stereoselective Applications of 1s 6 Oxaspiro 2.5 Octane 1 Carboxylic Acid As a Chiral Building Block
Utilization in the Construction of Complex Organic Moleculesnih.gov
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid serves as a valuable scaffold for the synthesis of complex organic molecules by providing a rigid three-dimensional structure with multiple functionalization points. The strained cyclopropane (B1198618) ring can undergo regioselective ring-opening reactions, catalyzed by transition metals or Lewis acids, to introduce new stereocenters and linear chains with preserved chirality. This strategy allows for the elongation and elaboration of the molecular framework.
Furthermore, the tetrahydropyran (B127337) ring can be modified through various transformations. For instance, oxidation of the ether linkage could lead to lactones, or ring-opening could provide access to highly functionalized acyclic compounds. The combination of these reactive sites in a single chiral molecule allows for a stepwise and controlled approach to building molecular complexity, which is a cornerstone of modern total synthesis. nih.gov
Table 1: Potential Synthetic Transformations for Molecular Elaboration
| Structural Moiety | Reaction Type | Potential Outcome |
|---|---|---|
| Cyclopropane Ring | Reductive Ring Opening | Chiral substituted cyclohexyl derivatives |
| Cyclopropane Ring | Transition-Metal Catalyzed Addition | Functionalized tetrahydropyran systems |
| Tetrahydropyran Ring | Ring-Opening Polymerization | Chiral polyethers |
| Carboxylic Acid | Curtius/Hofmann Rearrangement | Aminocyclopropane derivatives |
| Carboxylic Acid | Amide/Ester Coupling | Peptidomimetics, complex esters |
Asymmetric Synthesis of Spiro-Fused Heterocycles
The spirocyclic core of this compound is an ideal starting point for the asymmetric synthesis of more elaborate spiro-fused heterocyclic systems. Such scaffolds are of increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space. whiterose.ac.uk
Synthetic strategies could involve the transformation of the existing tetrahydropyran ring or the construction of a new ring fused at the spirocenter. For example, the carboxylic acid can be converted into an amine, which could then undergo intramolecular cyclization with a suitably functionalized side chain on the tetrahydropyran ring to form a spiro-fused piperidine (B6355638) or other nitrogen-containing heterocycle. rsc.org Alternatively, the tetrahydropyran ring could be opened and re-cyclized with different heteroatoms to generate novel spiro-heterocyclic systems. These approaches leverage the existing stereocenter to control the stereochemistry of the newly formed rings.
Design and Synthesis of Advanced Scaffolds with Defined Stereochemistry
In drug discovery, molecular scaffolds with well-defined three-dimensional geometry are highly sought after for their ability to present functional groups in precise orientations, enhancing binding affinity and selectivity for biological targets. researchgate.netresearchgate.net this compound is an exemplary chiral scaffold that provides predictable exit vectors for substituent placement.
Its rigid spirocyclic nature restricts conformational freedom, which is a desirable attribute for designing potent and selective bioactive molecules. mdpi.com The synthesis of libraries of compounds based on this scaffold can be achieved by modifying the carboxylic acid and functionalizing the tetrahydropyran ring. This allows for systematic exploration of the structure-activity relationship (SAR) around a novel, rigid core. The defined stereochemistry of the starting material ensures that the resulting compounds are enantiomerically pure, which is crucial for modern pharmaceutical development. mdpi.com
Table 2: Comparison of Spirocyclic Scaffolds in Medicinal Chemistry
| Scaffold | Key Features | Potential Application Area |
|---|---|---|
| This compound | Rigidity, defined stereocenter, multiple functionalization points | CNS agents, metabolic disease |
| 2-Oxa-6-azaspiro[3.3]heptane | Strained rings, bioisostere for piperazine | Kinase inhibitors, GPCR ligands researchgate.net |
| 5-Azaspiro[2.4]heptane | Cyclopropane fusion, proline analogue | Antiviral agents (e.g., Ledipasvir) mdpi.com |
| Bicyclo[1.1.1]pentane | Cage structure, benzene (B151609) bioisostere | Improved pharmacokinetic properties researchgate.net |
Role of the Carboxylic Acid Moiety in Directed Synthesis and Ligand Designnih.gov
The carboxylic acid group is a pivotal functional moiety in this compound, playing multiple roles in synthesis and molecular design. wiley-vch.de In directed synthesis, it can act as a coordinating group for a metal catalyst, directing reactions to specific sites on the molecule with high regio- and stereoselectivity.
This moiety is also readily converted into a wide range of other functional groups, including esters, amides, alcohols, and amines, providing a versatile handle for diversification. organic-chemistry.org In the context of ligand design for catalysis or coordination chemistry, the carboxylic acid can serve as a key binding element. Its incorporation into larger molecular structures can create novel chiral ligands where the rigid spirocyclic backbone controls the spatial arrangement of the coordinating atoms, potentially inducing high enantioselectivity in catalytic processes. The ability of carboxylic acids to act as hydrogen-bond donors and acceptors is also critical for molecular recognition and binding to biological targets. wiley-vch.de
Table 3: Synthetic Utility of the Carboxylic Acid Moiety
| Transformation | Reagents | Resulting Functional Group |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide nih.gov |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
| Curtius Rearrangement | DPPA, Heat; then H₂O | Amine |
| Arndt-Eistert Homologation | SOCl₂, CH₂N₂; then Ag₂O, H₂O | Homologous Carboxylic Acid |
Integration into Multicomponent Reactions and Cascade Processes
The structural features of this compound make it a suitable candidate for use in multicomponent reactions (MCRs) and cascade processes, which are highly efficient methods for building molecular complexity in a single step. beilstein-journals.org For example, the carboxylic acid can participate in isocyanide-based MCRs like the Ugi or Passerini reactions, allowing for the rapid assembly of complex, peptidomimetic structures incorporating the spirocyclic core.
Furthermore, the strained cyclopropane ring can act as a trigger for cascade reactions. researchgate.net Upon selective ring-opening, a reactive intermediate can be generated that undergoes a series of subsequent intramolecular transformations, leading to the formation of complex polycyclic systems in a highly stereocontrolled manner. Such processes are atom-economical and can significantly shorten synthetic routes to valuable target molecules.
Theoretical and Computational Investigations of the 1s 6 Oxaspiro 2.5 Octane System
Conformational Analysis and Energy Landscapes of Spiro[2.5]octane Derivatives
The conformational landscape of spiro[2.5]octane derivatives is primarily dictated by the stereoelectronic demands of the fused ring system. The cyclohexane (B81311) or tetrahydropyran (B127337) ring typically adopts a chair-like conformation to minimize torsional and steric strain. However, the spiro-fused cyclopropane (B1198618) ring introduces significant conformational constraints.
Structural analyses of related 1-oxaspiro[2.5]octane derivatives have been performed using NMR spectroscopy to determine their preferred conformations. nih.govsci-hub.st These studies indicate that the six-membered tetrahydropyran ring predominantly exists in a chair conformation. For substituents on the six-membered ring, there is a distinct energetic preference for the equatorial or pseudoequatorial orientation to alleviate steric hindrance. In the case of (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid, the spiro-fused cyclopropane ring can be considered a bulky substituent on the tetrahydropyran ring. The carboxylic acid group attached to the cyclopropane ring will also have preferred orientations based on steric and electronic interactions with the rest of the molecule. The free energy difference for the axial-equatorial conformational equilibrium in the closely related spiro[2.5]octan-6-ol has been determined to be 0.79 kcal/mol at -75°C, favoring the equatorial conformer. doi.org
| Compound | Parameter | Value | Method | Reference |
|---|---|---|---|---|
| spiro[2.5]octan-6-ol | -ΔG° (axial-equatorial) | 0.79 kcal/mol | Low-Temperature PMR | doi.org |
| spiro[2.5]octan-6-ol | Activation Energy (Ring Inversion) | 14.4 ± 1.3 kcal/mol | Variable-Temperature NMR | doi.org |
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic structure of complex molecules like this compound. nih.govaps.org These calculations can provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's lowest energy conformation. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties. mdpi.com For the title compound, the electron-withdrawing nature of the carboxylic acid and the oxygen atom in the tetrahydropyran ring are expected to significantly influence the electron density distribution across the molecule.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₃ | chemscene.com |
| Molecular Weight | 156.18 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |
| LogP | 0.8877 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Molecular Dynamics Simulations to Explore Conformational Dynamics
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time. mdpi.com For this compound, MD simulations would be invaluable for understanding the flexibility of the spirocyclic system, including the inversion of the tetrahydropyran ring and the rotation of the carboxylic acid group. Such simulations can reveal the accessible conformational space and the energy barriers between different conformations, providing a more complete understanding of the molecule's energy landscape. mdpi.com These dynamic properties are crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.
Computational Studies on Reactivity and Reaction Mechanisms of Oxaspiro Systems
Computational methods are increasingly used to predict the reactivity of molecules and to elucidate reaction mechanisms. rsc.orgnih.gov The strained three-membered ring in oxaspiro systems makes them susceptible to ring-opening reactions. nih.gov Quantum chemical calculations can be employed to model the transition states and reaction pathways of such processes, providing insights into the reaction kinetics and thermodynamics. chemrxiv.orgresearchgate.net For this compound, potential reactions could include nucleophilic attack at the cyclopropane ring, leading to ring opening and the formation of a more stable, less strained product. The presence of the carboxylic acid and the ether oxygen could also direct or participate in these reactions.
In Silico Predictions of Intermolecular Interactions and Binding Affinities
The structural and electronic features of this compound make it a candidate for interacting with biological macromolecules. In silico methods, such as molecular docking, can be used to predict how this molecule might bind to the active site of a protein. chemrxiv.org These simulations calculate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the oxaspiroalkane framework provides a rigid scaffold with a specific three-dimensional shape that can fit into a binding pocket. Such computational screening can prioritize molecules for further experimental testing in drug discovery programs. chemrxiv.org
Derivatization Strategies and Functional Group Transformations of 1s 6 Oxaspiro 2.5 Octane 1 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid
The carboxylic acid moiety is the most accessible functional group for derivatization, readily undergoing esterification and amidation to produce a wide range of derivatives. These standard transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most commonly the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov While specific examples for (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid are not detailed in publicly available literature, reactions on analogous structures demonstrate the feasibility. For instance, a process described in patent literature shows that the related anhydride (B1165640), 6-oxa-spiro[2.5]octane-5,7-dione, can be opened by an alcohol like methanol (B129727) in the presence of a promoter such as 4-dimethylaminopyridine (B28879) to yield an ester derivative. google.com
Amidation: Amide bond formation is another cornerstone of derivatization. Direct condensation of a carboxylic acid with an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed. A patented process for a related spiro[2.5]octane system provides a relevant example. The anhydride 6-oxa-spiro[2.5]octane-5,7-dione was reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of pyridine (B92270) to yield the corresponding Weinreb amide derivative, {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid. google.com This transformation highlights a method for converting the core scaffold into a versatile intermediate for further synthesis.
The table below summarizes these analogous derivatization reactions on the 6-oxaspiro[2.5]octane core.
| Starting Material | Reagents | Product | Reaction Type |
| 6-oxa-spiro[2.5]octane-5,7-dione | Methanol, 4-dimethylaminopyridine, Toluene | (1-methoxycarbonylmethyl-cyclopropyl)-acetic acid | Esterification (via anhydride opening) |
| 6-oxa-spiro[2.5]octane-5,7-dione | N,O-dimethylhydroxylamine HCl, Pyridine, Dichloromethane | {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid | Amidation (via anhydride opening) |
Ring-Opening Reactions of the Oxirane Ring in Related Systems
The tetrahydropyran (B127337) ring of 6-Oxaspiro[2.5]octane-1-carboxylic acid contains a strained ether linkage characteristic of an oxirane, making it susceptible to nucleophilic ring-opening reactions. Such reactions are powerful tools for introducing new functional groups and increasing molecular complexity. Depending on the conditions (acidic or basic), the regioselectivity of the attack can be controlled.
Under acidic conditions, the ether oxygen is first protonated, activating the ring for nucleophilic attack. The attack generally occurs at the more substituted carbon due to the partial positive charge stabilization in the transition state. semanticscholar.org Conversely, base-catalyzed ring-opening proceeds via a standard SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. semanticscholar.org
While specific ring-opening reactions on this compound itself are not documented, the reactivity of the closely related 6-oxa-spiro[2.5]octane-5,7-dione anhydride provides a useful parallel. Anhydride rings, like oxiranes, are strained and readily opened by nucleophiles. The reactions with alcohols and hydroxylamines mentioned previously are examples of such nucleophilic ring-opening acyl substitution. google.com Furthermore, a patented process describes the ring-opening of this dione (B5365651) with a methyl copper reagent, which acts as a nucleophile to attack one of the carbonyl groups, leading to the formation of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid. google.com This reaction demonstrates how a nucleophilic attack on the strained oxygen-containing ring can be used to install new carbon-carbon bonds.
Cyclopropane (B1198618) Ring Modifications and Rearrangements
The cyclopropane ring imparts significant conformational rigidity and a unique electronic character to the molecule. Modifications of this ring are less common than derivatization of the carboxylic acid but offer a route to profoundly different molecular scaffolds. These transformations often require more energetic conditions or specific catalytic systems to overcome the stability of the C-C bonds.
Potential modifications include:
Ring Expansion: Rearrangements such as the vinylcyclopropane-cyclopentene rearrangement can be used to expand the three-membered ring into a five-membered ring, although this requires the prior installation of a vinyl group.
Ring Opening: The high ring strain (27.5 kcal/mol) of cyclopropane allows for ring-opening reactions under various conditions, including hydrogenation or treatment with electrophiles.
Functionalization of Substituents: A more subtle modification involves altering the substituents attached to the cyclopropane ring. The transformation of 6-oxa-spiro[2.5]octane-5,7-dione into [1-(2-oxo-propyl)-cyclopropyl]-acetic acid via a methylating agent serves as an example where the functionality attached to the cyclopropyl (B3062369) moiety is significantly altered through a ring-opening/methylation sequence. google.com
Introduction of Additional Chiral Centers or Functional Groups
Building upon the inherent stereochemistry of the (1S)-configured starting material, new chiral centers can be introduced to generate diastereomerically pure compounds. The functional groups present in the core structure or introduced through derivatization serve as synthetic handles for these modifications.
For example, the ketone group in [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, formed from the reaction described in a patent google.com, could be stereoselectively reduced to a hydroxyl group, creating a new chiral center. The resulting alcohol could then be further functionalized. Similarly, the ester and amide derivatives formed from the carboxylic acid can be reduced to alcohols and amines, respectively, which can then be used in a variety of subsequent chemical transformations to introduce diverse functional groups and build molecular complexity. The synthesis of a range of oxa-spirocyclic carboxylic acids and amino acids from alcohol precursors has been demonstrated, showcasing the conversion of simple functional groups into more complex ones. molport.com
Development of Libraries of this compound Derivatives
The development of compound libraries based on a common scaffold is a central strategy in modern drug discovery. The derivatization strategies outlined above are ideally suited for creating a library of analogs based on the this compound core. The commercial availability of various spiro[2.5]octane analogues as building blocks indicates their utility in synthetic and medicinal chemistry. nuph.edu.ua
By systematically varying the alcohol or amine used in esterification or amidation reactions, a large and diverse library of derivatives can be rapidly synthesized. Further diversity can be achieved by employing the ring-opening and rearrangement reactions on the oxirane and cyclopropane rings. Such a library would allow for a thorough exploration of the structure-activity relationship (SAR), enabling the optimization of biological activity, selectivity, and pharmacokinetic properties for a given therapeutic target. The synthesis of diverse spirooxetane compounds for medicinal chemistry highlights the value of creating such building block collections. researchgate.net
Advanced Research Directions for 1s 6 Oxaspiro 2.5 Octane 1 Carboxylic Acid
Catalyst Design Incorporating the Chiral Spiro-Carboxylic Acid Scaffold
The unique three-dimensional structure of (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid makes it a compelling candidate for the design of novel asymmetric catalysts. Chiral carboxylic acids have gained attention as effective Brønsted acid organocatalysts, capable of activating substrates through hydrogen bonding. rsc.org The spirocyclic framework can provide a well-defined chiral environment, influencing the stereochemical outcome of a reaction.
Future research could focus on utilizing this scaffold in reactions such as:
Enantioselective C-H Functionalization: In combination with transition metals like cobalt, rhodium, or iridium, chiral carboxylic acids can serve as co-catalysts, enabling the selective functionalization of enantiotopic C-H bonds. acs.org The spirocyclic structure could enforce a specific orientation of the substrate-metal complex, leading to high enantioselectivity.
Asymmetric Protonation: The carboxylic acid moiety can act as a chiral proton source for generating stereocenters in reactions like the deracemization of enolates.
Michael Additions and Aldol Reactions: As a Brønsted acid catalyst, the scaffold could activate electrophiles, facilitating the enantioselective addition of nucleophiles.
The design of such catalysts would involve leveraging the steric and electronic properties of the spirocyclic backbone to create a highly organized transition state. The table below outlines potential catalytic applications and the hypothesized role of the spiro-carboxylic acid scaffold.
| Catalytic Application | Hypothesized Role of the Scaffold | Potential Substrate Class |
| Asymmetric Diels-Alder | Coordination to a Lewis acid, creating a chiral pocket | Dienes and Dienophiles |
| Enantioselective Epoxidation | Directing the oxidant via hydrogen bonding | Alkenes |
| C-H Activation Co-catalyst | Controlling stereochemistry at the metal center | Prochiral arenes and heterocycles |
Exploration of Novel Synthetic Pathways for Accessing Diverse Stereoisomers and Analogues
The development of efficient and stereoselective synthetic routes is crucial for exploring the full potential of the 6-oxaspiro[2.5]octane-1-carboxylic acid framework. While a specific synthesis for the (1S)-enantiomer exists, accessing its enantiomer and other diastereomers would be highly valuable for comparative studies, such as in structure-activity relationship analyses.
Key areas for synthetic exploration include:
Asymmetric Synthesis: Developing novel asymmetric routes to construct the spirocyclic core. Methodologies like organocatalyzed intramolecular Michael additions or transition-metal-catalyzed cycloisomerizations could be investigated. The use of chiral auxiliaries attached to a precursor molecule could also control the stereochemistry during the spirocyclization step. nih.govresearchgate.net
Analogue Synthesis: Modifying the tetrahydropyran (B127337) ring or the cyclopropane (B1198618) ring to introduce different substituents. This would allow for fine-tuning of the steric and electronic properties of the scaffold. For instance, introducing fluorine atoms could alter the acidity of the carboxylic acid and the molecule's metabolic stability.
Divergent Synthesis: Creating pathways where a common intermediate can be converted into multiple stereoisomers or analogues, which is a highly efficient strategy in medicinal chemistry and materials science. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, higher yields, better scalability, and the potential for automation. spirochem.com Integrating the synthesis of this compound and its analogues into flow chemistry platforms represents a significant step towards making these compounds more accessible for research and potential commercial applications. syrris.com
Research in this area could focus on:
Developing Continuous Flow Processes: Converting key steps of the synthesis, such as cyclopropanation, ring-opening, or oxidation reactions, into a continuous flow setup. researchgate.net This can lead to faster reaction times and improved control over reaction parameters. acs.org
Automated Analogue Synthesis: Combining flow chemistry with automated purification and analysis systems to rapidly generate a library of analogues for screening purposes. This high-throughput approach is invaluable for drug discovery and catalyst optimization.
Telescoped Reactions: Designing multi-step syntheses where the output of one reactor flows directly into the next without intermediate workup and purification, significantly improving process efficiency. researchgate.net
The table below compares potential batch versus flow synthesis parameters for a key synthetic step.
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Temperature Control | Moderate, potential for hotspots | Precise and uniform |
| Scalability | Difficult, requires re-optimization | Straightforward, by running longer |
| Safety | Handling of potentially unstable intermediates | Unstable intermediates generated and used in situ |
Structure-Activity Relationship Studies (General Chemical Scaffolds)
Understanding the relationship between the three-dimensional structure of a molecule and its biological or chemical activity is fundamental to rational design. For the this compound scaffold, systematic structure-activity relationship (SAR) studies are essential to unlock its potential, particularly in drug discovery and catalyst development.
A focused SAR campaign would involve synthesizing a library of analogues and evaluating their performance in relevant assays. Key molecular features to investigate include:
Stereochemistry: Comparing the activity of the (1S)-enantiomer with its (1R)-counterpart and other diastereomers to determine the optimal stereochemical configuration. nih.gov
Carboxylic Acid Group: Esterifying or converting the carboxylic acid to an amide or other bioisosteres can probe the importance of this group for binding or catalytic activity, for example, its role as a hydrogen bond donor or acceptor. drugdesign.org
Spirocyclic Core: Modifying the ring sizes or introducing substituents on the rings can provide insights into the steric and conformational requirements for activity. rsc.org For instance, comparing the 6-oxaspiro[2.5]octane scaffold with a related 6-azaspiro[2.5]octane could reveal the impact of the heteroatom. nih.gov
The results of these studies can be used to build predictive models for designing more potent and selective compounds. nih.govcefic-lri.org
Development of Chiral Auxiliaries and Ligands Based on the this compound Framework
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The rigid, stereochemically defined structure of this compound makes it an excellent candidate for development as a chiral auxiliary.
Future research could involve:
Attachment to Prochiral Substrates: The carboxylic acid can be coupled to substrates (e.g., via an amide or ester linkage). The spirocyclic framework would then direct the approach of a reagent from a specific face, inducing asymmetry in the product. nih.gov
Cleavage and Recovery: A key feature of a good chiral auxiliary is its easy removal and recovery after the reaction. Research would be needed to develop mild conditions for cleaving the auxiliary from the product.
Ligand Development: The carboxylic acid or other functional groups introduced onto the scaffold could serve as coordination sites for metal ions. This would allow for the development of novel chiral ligands for asymmetric transition metal catalysis, building upon the principles seen in other chiral spirocyclic systems. nih.gov The rigidity of the spiro-framework is particularly advantageous for creating well-defined metal complexes, which often leads to high levels of enantioselectivity in catalytic reactions.
Q & A
Q. What comparative analysis frameworks differentiate this compound from structural analogs?
- Methodological Answer : SAR tables highlight substituent effects (Table 1). For example, ethyl vs. methyl groups at position 6 alter logP and MIC values against Candida albicans:
| Analog | Substituent | logP | MIC (μg/mL) |
|---|---|---|---|
| Ethyl-spiro (target) | C₂H₅ | 1.8 | 8.0 |
| Methyl-spiro | CH₃ | 1.2 | 32.0 |
| Unsubstituted spiro | H | 0.7 | >64 |
| Data adapted from spirocyclic ester analogs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
